molecular formula C10H12O2 B13301345 1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde

1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13301345
M. Wt: 164.20 g/mol
InChI Key: QQYBODDZGMWOCW-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H12O2 It features a cyclobutane ring substituted with a furan-3-ylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of furan derivatives with cyclobutane intermediates. One common method includes the use of a Grignard reagent derived from furan, which reacts with a cyclobutanone derivative to form the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: 1-(Furan-3-ylmethyl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(Furan-3-ylmethyl)cyclobutan-1-ol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-ylmethyl)cyclobutane-1-carbaldehyde
  • 1-(Thiophen-3-ylmethyl)cyclobutane-1-carbaldehyde
  • 1-(Pyridin-3-ylmethyl)cyclobutane-1-carbaldehyde

Uniqueness

1-(Furan-3-ylmethyl)cyclobutane-1-carbaldehyde is unique due to the position of the furan ring and the specific substitution pattern on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(furan-3-ylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H12O2/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h2,5,7-8H,1,3-4,6H2

InChI Key

QQYBODDZGMWOCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=COC=C2)C=O

Origin of Product

United States

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